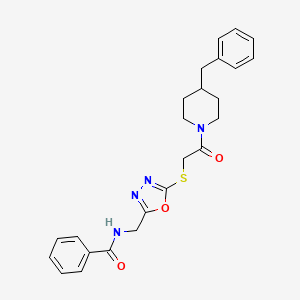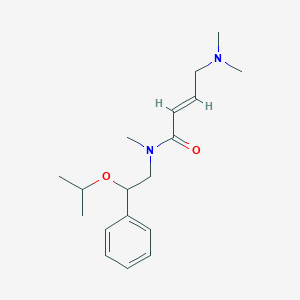![molecular formula C15H10F3N3O B2468687 1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 321980-19-2](/img/structure/B2468687.png)
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is also known as LFM-A13 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with hydrazone modifications, have been studied for their antituberculosis activity. A study found that certain 5-fluoro and 5-nitro-1H-indole-2,3-dione derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, an indication of their potential in tuberculosis treatment (Karalı et al., 2007).
Photolytic Behavior
The photolytic behavior of 1H-indole-2,3-dione derivatives has been explored, particularly in comparison with commercial photoprotective agents. These studies help understand their potential applications in the pharmaceutical and cosmetic industries as UV absorbers (Dimitrijević et al., 2016).
Crystal Structures and Molecular Interactions
Research on the crystal structures and molecular interactions of various 1H-indole-2,3-dione derivatives, including those with trifluoromethoxy groups, provides insights into their chemical properties and potential applications in various fields, including material science and drug design (Kaynak et al., 2013).
Synthetic Versatility in Drug Synthesis
1H-indole-2,3-dione (Isatins) are recognized for their synthetic versatility, enabling the synthesis of a wide variety of heterocyclic compounds. This versatility is crucial for drug synthesis, making them valuable in pharmaceutical research (Garden & Pinto, 2001).
Reaction Mechanisms and Molecular Properties
Studies have been conducted to understand the molecular properties and reaction mechanisms of 1H-indole-2,3-dione derivatives, including thiosemicarbazone compounds. This research is significant for the development of new pharmaceuticals and understanding chemical reactions (Kandemirli et al., 2015).
Selective Optical Chemosensors
1H-indole-2,3-dione compounds have been investigated for their potential as chemosensors, particularly for the selective detection of Fe3+ ions. This application is relevant in fields like environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticancer Activity
Research into the antileukemic potential of derivatives of 1H-indole-2,3-dione has been conducted, showing promise in the treatment of various cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Kuruca et al., 2008).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRBXNXDXETFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2468606.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)
